(Hexadecane-1,16-diyl)bis(diphenylphosphane)
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Overview
Description
1,16-Bis(diphenylphosphino)hexadecane is an organophosphorus compound that features two diphenylphosphino groups attached to a hexadecane backbone. This compound is primarily used as a ligand in coordination chemistry and catalysis, where it facilitates the formation of metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,16-Bis(diphenylphosphino)hexadecane can be synthesized through a multi-step process involving the reaction of hexadecane with diphenylphosphine. The synthesis typically involves:
Formation of the intermediate: Hexadecane is first reacted with a halogenating agent such as bromine to form 1,16-dibromohexadecane.
Substitution reaction: The intermediate 1,16-dibromohexadecane is then reacted with diphenylphosphine in the presence of a base such as sodium hydride to yield 1,16-Bis(diphenylphosphino)hexadecane.
Industrial Production Methods
While specific industrial production methods for 1,16-Bis(diphenylphosphino)hexadecane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,16-Bis(diphenylphosphino)hexadecane undergoes various types of reactions, including:
Coordination reactions: It forms complexes with transition metals, which are crucial in catalysis.
Oxidation reactions: The phosphine groups can be oxidized to phosphine oxides.
Substitution reactions: The diphenylphosphino groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Coordination reactions: Typically involve transition metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or tetrahydrofuran.
Oxidation reactions: Common oxidizing agents include hydrogen peroxide or oxygen.
Substitution reactions: Often carried out in the presence of bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Coordination reactions: Metal-phosphine complexes.
Oxidation reactions: Phosphine oxides.
Substitution reactions: Various substituted phosphine derivatives.
Scientific Research Applications
1,16-Bis(diphenylphosphino)hexadecane has several applications in scientific research:
Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Biology: Employed in the synthesis of metal complexes that can act as probes or inhibitors in biological systems.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals through catalytic processes.
Mechanism of Action
The mechanism by which 1,16-Bis(diphenylphosphino)hexadecane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic cycles. The diphenylphosphino groups donate electron density to the metal, enhancing its reactivity and selectivity in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,6-Bis(diphenylphosphino)hexane
- 1,4-Bis(diphenylphosphino)butane
- 1,2-Bis(diphenylphosphino)benzene
Uniqueness
1,16-Bis(diphenylphosphino)hexadecane is unique due to its longer hexadecane backbone, which provides greater flexibility and spatial separation between the diphenylphosphino groups. This can lead to different coordination geometries and reactivities compared to shorter-chain analogs.
Properties
CAS No. |
82195-42-4 |
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Molecular Formula |
C40H52P2 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
16-diphenylphosphanylhexadecyl(diphenyl)phosphane |
InChI |
InChI=1S/C40H52P2/c1(3-5-7-9-11-25-35-41(37-27-17-13-18-28-37)38-29-19-14-20-30-38)2-4-6-8-10-12-26-36-42(39-31-21-15-22-32-39)40-33-23-16-24-34-40/h13-24,27-34H,1-12,25-26,35-36H2 |
InChI Key |
IFRLCDHUEKHNNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCCCCCCCCCCCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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